2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride
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Overview
Description
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is a synthetic compound with significant applications in pharmaceutical research. It is structurally related to purine nucleosides and is often studied for its potential antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride typically involves multiple stepsThe valinate moiety is then attached via esterification, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine ring or the ester moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride involves its incorporation into nucleic acids, where it can inhibit viral replication by interfering with DNA synthesis. The compound targets viral DNA polymerase, leading to chain termination and preventing the virus from multiplying .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities, used primarily for cytomegalovirus infections.
Valaciclovir: A prodrug of acyclovir, offering improved bioavailability .
Uniqueness
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl ethyl-D-valinate hydrochloride is unique due to its specific ester linkage and the presence of the ethyl-D-valinate moiety. This structural modification can enhance its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H25ClN6O4 |
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Molecular Weight |
388.85 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m1./s1 |
InChI Key |
YOYUKRMZXJXIMC-HNCPQSOCSA-N |
Isomeric SMILES |
CCN[C@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl |
Origin of Product |
United States |
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